
2-(2-bromoethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)-1H-imidazole: is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a bromoethyl group at the second position of the imidazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromoethyl)-1H-imidazole typically involves the bromination of 2-ethyl-1H-imidazole. This can be achieved by reacting 2-ethyl-1H-imidazole with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(2-Bromoethyl)-1H-imidazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of 2-ethyl-1H-imidazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Reactions: Products include azidoethyl imidazole, thiocyanatoethyl imidazole, and methoxyethyl imidazole.
Oxidation Reactions: Products vary based on the oxidizing agent but can include imidazole carboxylic acids.
Reduction Reactions: The primary product is 2-ethyl-1H-imidazole.
Scientific Research Applications
Chemistry: 2-(2-Bromoethyl)-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form covalent bonds with nucleophiles makes it a valuable tool in bioconjugation studies.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its derivatives have shown promising activity against various bacterial and cancer cell lines.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromoethyl)-1H-imidazole involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the disruption of protein function. The bromoethyl group is particularly reactive, allowing the compound to modify biological macromolecules selectively.
Comparison with Similar Compounds
- 2-(2-Chloroethyl)-1H-imidazole
- 2-(2-Iodoethyl)-1H-imidazole
- 2-(2-Fluoroethyl)-1H-imidazole
Comparison:
- Reactivity: The bromoethyl group in 2-(2-bromoethyl)-1H-imidazole is more reactive than the chloroethyl and fluoroethyl groups but less reactive than the iodoethyl group.
- Applications: While all these compounds can be used as intermediates in organic synthesis, this compound is preferred for reactions requiring higher reactivity.
- Stability: this compound offers a good balance between reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-(2-bromoethyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c6-2-1-5-7-3-4-8-5/h3-4H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPBZRICQXAJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13603391.png)

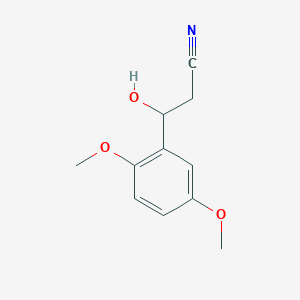
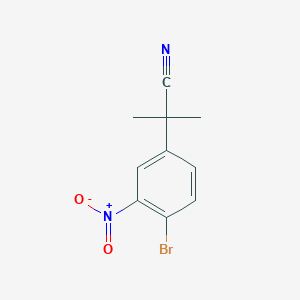
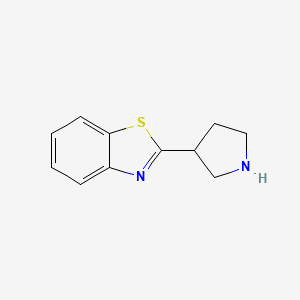
![tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate](/img/structure/B13603415.png)
![[4-(Methanesulfonyl)phenyl]methanethiol](/img/structure/B13603420.png)
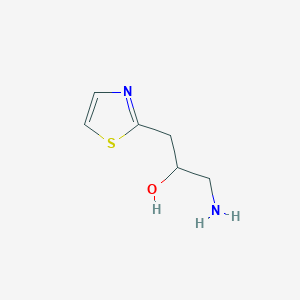


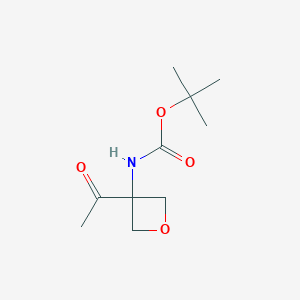

![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)
![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)
